Cas no 109801-19-6 (4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal)

4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)butanal is a versatile brominated pyrazole derivative used as a key intermediate in organic synthesis and pharmaceutical research. Its structure features a reactive aldehyde group and a bromine-substituted pyrazole ring, enabling selective functionalization for the development of complex molecules. The compound is particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, due to the presence of the bromine substituent. The 1-methyl group enhances stability while maintaining reactivity, making it suitable for multi-step synthetic routes. This compound is commonly employed in the preparation of biologically active molecules, including potential drug candidates, owing to its well-defined reactivity profile and compatibility with diverse reaction conditions.
4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal structure
109801-19-6 structure
Product Name:4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal
CAS No:109801-19-6
MF:C8H11BrN2O
MW:231.089740991592
MDL:MFCD30724100
CID:3601638
PubChem ID:13836904
Update Time:2025-06-30

4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-5-butanal, 4-bromo-1-methyl-
    • 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal
    • Z2471157298
    • 109801-19-6
    • EN300-268171
    • 896-577-9
    • 4-(4-Bromo-2-methylpyrazol-3-yl)butanal
    • MDL: MFCD30724100
    • Inchi: 1S/C8H11BrN2O/c1-11-8(4-2-3-5-12)7(9)6-10-11/h5-6H,2-4H2,1H3
    • InChI Key: FNFLYESVBAQUNI-UHFFFAOYSA-N
    • SMILES: N1(C)C(CCCC=O)=C(Br)C=N1

Computed Properties

  • Exact Mass: 230.00548Da
  • Monoisotopic Mass: 230.00548Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 34.9Ų

4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal Pricemore >>

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Additional information on 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal

4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)butanal: A Comprehensive Overview

The compound 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal, identified by the CAS number 109801-19-6, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we will delve into its structure, synthesis, properties, and recent advancements in its utilization across different industries.

Structural Insights: The molecule consists of a pyrazole ring substituted with a bromine atom at the 4-position and a methyl group at the 1-position. The pyrazole ring is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. This substitution pattern imparts unique electronic and steric properties to the molecule. The aldehyde group at the terminal position of the butyl chain adds reactivity, making it a versatile building block for further chemical transformations.

Synthesis and Characterization: The synthesis of 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal typically involves multi-step reactions, often starting from simple precursors like aldehydes and pyrazole derivatives. Recent studies have explored greener synthetic routes, such as microwave-assisted synthesis, which offer higher yields and reduced reaction times. Advanced characterization techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Applications in Drug Discovery: Pyrazole derivatives are well-known for their pharmacological activities. The bromine substitution in this compound enhances its bioavailability and selectivity, making it a promising candidate in drug design. Recent research has focused on its potential as an anti-inflammatory agent, where it has shown significant activity against enzymes involved in inflammatory pathways. Additionally, studies have explored its role as a lead compound for developing anticancer drugs due to its ability to inhibit specific oncogenic pathways.

Material Science Applications: Beyond pharmacology, 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal finds applications in material science. Its ability to form stable coordination complexes with metal ions has led to its use in designing new materials for catalysis and sensing applications. Recent advancements include its incorporation into metalloporphyrin frameworks for enhancing catalytic efficiency in organic reactions.

Sustainability and Green Chemistry: In line with global efforts towards sustainable chemistry, researchers have investigated the use of this compound in eco-friendly processes. Its role as an intermediate in synthesizing biodegradable polymers has been explored, contributing to the development of environmentally friendly materials.

FUTURE DIRECTIONS: The future of 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal lies in expanding its applications across diverse fields while ensuring sustainable practices. Ongoing research aims to optimize its synthesis pathways further and explore its potential in emerging areas like nanotechnology and biotechnology.

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